Product packaging for Methyltetrazine-PEG24-Boc(Cat. No.:)

Methyltetrazine-PEG24-Boc

Cat. No.: B8114375
M. Wt: 1373.6 g/mol
InChI Key: XZVVQWAMFYOQGO-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG24-Boc is a useful research compound. Its molecular formula is C64H116N4O27 and its molecular weight is 1373.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H116N4O27 B8114375 Methyltetrazine-PEG24-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H116N4O27/c1-59-65-67-63(68-66-59)60-5-7-61(8-6-60)94-58-57-93-56-55-92-54-53-91-52-51-90-50-49-89-48-47-88-46-45-87-44-43-86-42-41-85-40-39-84-38-37-83-36-35-82-34-33-81-32-31-80-30-29-79-28-27-78-26-25-77-24-23-76-22-21-75-20-19-74-18-17-73-16-15-72-14-13-71-12-11-70-10-9-62(69)95-64(2,3)4/h5-8H,9-58H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVVQWAMFYOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H116N4O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Bioorthogonal Chemistry and Click Ligation Methodologies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click" chemistry, a concept introduced by Karl Barry Sharpless, falls under this umbrella and is characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. These methodologies have become indispensable for a variety of applications, including drug delivery, biomedical imaging, and the study of cellular processes. rsc.org

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. rsc.org It is within this context that Methyltetrazine-PEG24-t-butyl ester finds its primary application. The methyltetrazine group participates readily in iEDDA reactions, allowing for its specific and rapid conjugation to molecules containing a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). broadpharm.combroadpharm.com This "click" reaction is bioorthogonal, meaning it can be performed in the complex environment of a cell or organism with minimal side reactions. researchgate.net

Chemical Synthesis and Functionalization Methodologies for Methyltetrazine Peg24 T Butyl Ester and Derivatives

Synthetic Routes for Methyltetrazine-PEGn-t-butyl Esters

The synthesis of Methyltetrazine-PEGn-t-butyl esters involves a multi-step process that combines established PEGylation chemistry with the introduction of the reactive methyltetrazine group.

General Esterification Strategies for tert-Butyl Esters in PEGylation Chemistry

The tert-butyl (t-butyl) ester serves as a crucial protecting group for the carboxylic acid functionality in many PEG linkers. axispharm.com Its stability under a variety of reaction conditions, except for acidic ones, makes it an ideal choice for multi-step synthetic sequences. The introduction of a t-butyl ester onto a PEG scaffold is a key step in creating these versatile linkers.

One common strategy for the synthesis of t-butyl esters of PEG derivatives involves the esterification of a hydroxyl-terminated PEG with a t-butyl-containing anhydride (B1165640) or the direct reaction with a t-butyl-protected acid derivative. For instance, the synthesis of tert-butyl esters of L-γ-methyleneglutamic acid amides has been achieved through the esterification of the starting acid with tert-butyl acetate (B1210297) in the presence of perchloric acid. nih.gov Another approach involves the use of a PEG linker already possessing a terminal hydroxyl group, which can be reacted to form the t-butyl ester. For example, Hydroxy-PEG4-t-butyl ester is a commercially available building block that features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. sigmaaldrich.com This pre-functionalized PEG can then be further modified.

The choice of a t-butyl protecting group is advantageous due to its facile removal under acidic conditions, which allows for the selective deprotection and subsequent functionalization of the carboxylic acid. broadpharm.com

Introduction of Methyltetrazine Moieties onto PEG Scaffolds

The methyltetrazine group is a key component of these linkers, enabling rapid and specific bioorthogonal ligation reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO). broadpharm.com The methyl group on the tetrazine ring enhances its stability and can improve the kinetics of the inverse electron demand Diels-Alder (IEDDA) reaction. broadpharm.comadcreviews.com

The introduction of the methyltetrazine moiety onto a PEG scaffold can be achieved through various synthetic routes. One common method involves the reaction of an amine-terminated PEG with an activated methyltetrazine derivative. For example, methoxy-PEG-amine can be functionalized with 5-(4-(1,2,4,5-tetrazin-3-yl)-benzylamino)-5-oxopentanoic acid to yield a methoxy-PEG-tetrazine conjugate. nih.gov

Alternatively, a pre-formed methyltetrazine molecule containing a reactive group can be coupled to a functionalized PEG linker. Commercially available reagents such as Methyltetrazine-PEG4-t-butyl ester and Methyltetrazine-PEG12-t-butyl ester already incorporate the methyltetrazine, PEG spacer, and protected carboxyl group. broadpharm.commedchemexpress.comprecisepeg.com These are valuable tools for researchers as they streamline the process of creating complex bioconjugates.

Post-Synthetic Modifications and Functional Group Interconversions

Once the core Methyltetrazine-PEGn-t-butyl ester structure is synthesized, it can undergo various modifications to tailor it for specific applications.

Deprotection of the t-butyl ester for Carboxylic Acid Formation under Acidic Conditions

The t-butyl ester group is readily cleaved under acidic conditions to reveal the free carboxylic acid. This deprotection is a critical step for subsequent functionalization. broadpharm.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used for this purpose. researchgate.net For instance, 50% TFA in DCM at room temperature is effective for the deprotection of t-butyl esters. researchgate.net Aqueous phosphoric acid has also been reported as a mild and effective reagent for this transformation. organic-chemistry.org The resulting PEG linker with a terminal carboxylic acid can then be used in various coupling reactions. For example, Acid-PEG12-t-butyl ester contains a t-butyl protected carboxyl group that can be deprotected under acidic conditions, and a terminal carboxylic acid that can react with primary amine groups. broadpharm.com

Derivatization to Activated Esters (e.g., N-Hydroxysuccinimide esters)

The newly formed carboxylic acid can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for their ability to react efficiently with primary amines under mild conditions to form stable amide bonds. cd-bioparticles.netbroadpharm.combiochempeg.com The activation of the carboxylic acid is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide. cd-bioparticles.net

This derivatization is a key step in creating amine-reactive probes and linkers. For example, Methyltetrazine-PEG5-NHS is a heterobifunctional linker where the NHS ester can be attached to the primary amine of a target molecule. conju-probe.com The stability of these NHS esters can be enhanced by the presence of a PEG spacer, which also improves solubility in aqueous solutions. genelink.com

Synthesis of Bifunctional and Multifunctional PEG Linkers for Complex Bioconjugates

The synthetic strategies described above can be extended to create more complex bifunctional and multifunctional PEG linkers. These linkers are essential for constructing sophisticated bioconjugates with multiple functionalities. For instance, a PEG linker can be designed with a methyltetrazine at one end and a different reactive group, such as an alkyne, azide (B81097), or maleimide, at the other. axispharm.comresearchgate.net

The synthesis of such linkers often involves a sequential approach where different functional groups are introduced in a controlled manner. For example, heterobifunctional oligo(ethylene glycol) linkers with azide and alkyne functionalities have been synthesized through the desymmetrization of oligo(ethylene glycols). nih.gov Furthermore, PEG-based PROTAC linkers, such as Bis-PEG3-t-butyl ester, are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The versatility of PEG chemistry allows for the creation of a vast array of linkers with different lengths, functionalities, and cleavage sites to suit various applications in drug delivery and biomedical research.

Mechanistic and Kinetic Studies of Methyltetrazine Peg24 T Butyl Ester in Bioorthogonal Reactions

Inverse Electron Demand Diels-Alder (IEDDA) Reaction with Dienophiles

The core reactivity of Methyltetrazine-PEG24-t-butyl ester is centered on the 1,2,4,5-tetrazine (B1199680) ring, which acts as an electron-deficient diene in the IEDDA cycloaddition. rsc.org This reaction involves the tetrazine reacting with an electron-rich dienophile, such as a strained alkene or alkyne. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that rapidly eliminates dinitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction forward. broadpharm.com This ligation is notable for being catalyst-free and proceeding efficiently under physiological conditions. rsc.org

The reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) derivatives is one of the fastest bioorthogonal reactions discovered to date. rsc.org The high reactivity is attributed to the severe ring strain of the TCO, which raises the energy of its highest occupied molecular orbital (HOMO), making it an exceptionally potent dienophile for the IEDDA reaction. nih.gov Methyltetrazine-PEG24-t-butyl ester engages in rapid "click" reactions with TCO-functionalized molecules. broadpharm.combroadpharm.com The second-order rate constants for tetrazine-TCO ligations are exceptionally high, often reaching 10³ to 10⁶ M⁻¹s⁻¹, which allows for efficient labeling at low micromolar concentrations typical in biological experiments. nih.govresearchgate.netacs.org This rapid kinetic profile is crucial for applications such as in vivo imaging and pretargeted therapy, where fast target engagement and clearance of unreacted probes are necessary. researchgate.netchemrxiv.org

While TCO is the most reactive dienophile for tetrazines, norbornene and cyclopropene (B1174273) derivatives are also viable reaction partners, offering alternative tools for bioorthogonal chemistry. broadpharm.comnih.gov Generally, the reaction rates of tetrazines with norbornenes and cyclopropenes are slower than those observed with TCO. broadpharm.comescholarship.org For instance, rate constants for tetrazine-norbornene reactions are often in the range of approximately 1 M⁻¹s⁻¹ in aqueous media. broadpharm.comresearchgate.net

However, the reactivity patterns can be influenced by steric and electronic factors on both the tetrazine and the dienophile. nih.govnih.gov In some cases, "mini-tag" cyclopropenes have shown kinetic advantages. nih.gov For example, a surprising finding revealed that a sterically hindered tert-butyl substituted tetrazine reacted more rapidly with a specific 3-amidomethyl-1-methylcyclopropene than with a trans-cyclooctene derivative. nih.gov This suggests that for certain applications, particularly those involving bulky or sterically constrained tetrazines, cyclopropenes may serve as superior bioorthogonal partners. nih.gov

Interactive Data Table: Reactivity of Tetrazines with Various Dienophiles

The table below summarizes the second-order rate constants (k₂) for reactions between different tetrazine derivatives and common dienophiles.

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Solvent/Conditions
H-Tetrazinetrans-Cyclooctene (TCO)26,000PBS, 37°C
H-TetrazineNorbornene~1.0Aqueous Media
3-amidomethyl-1-methylcyclopropeneMethyltetrazine~0.65Not specified
tert-butyl substituted tetrazine3-amidomethyl-1-methylcyclopropeneFaster than with TCONot specified
H-TetrazineBicyclononyne (BCN)~200x faster with Ir(III) complexNot specified

Data compiled from multiple sources. broadpharm.comnih.govrsc.orgnih.gov

Reaction Kinetics and Determination of Second-Order Rate Constants

The kinetics of the IEDDA reaction are a defining feature of its utility. The reaction follows second-order kinetics, where the rate is dependent on the concentration of both the tetrazine and the dienophile. These rates are typically determined by monitoring the disappearance of the characteristic tetrazine absorbance (around 520 nm) using techniques like stopped-flow spectrophotometry. nih.gov

The IEDDA ligation between tetrazines and TCO is kinetically superior to nearly all other bioorthogonal reactions. This rapid rate allows for biological labeling and imaging with greater efficiency and higher signal-to-noise ratios. researchgate.net Other widely used reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the Staudinger ligation, have significantly lower rate constants. escholarship.org The exceptional speed of the tetrazine ligation makes it the preferred choice for in vivo applications where reaction times are critical. rsc.orgresearchgate.net

Interactive Data Table: Comparative Bioorthogonal Reaction Kinetics

This table provides a comparison of second-order rate constants for prominent bioorthogonal reactions.

Bioorthogonal ReactionDienophile/ElectrophileDiene/Nucleophilek₂ (M⁻¹s⁻¹)
Tetrazine Ligation (IEDDA) trans-Cyclooctene (TCO) Tetrazine ~10³ - 10⁶
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (B158145)Azide (B81097)~10⁻³ - 1
Staudinger LigationPhosphineAzide~10⁻³ - 10⁻²
Norbornene-Tetrazine LigationNorborneneTetrazine~1
Isonitrile-Tetrazine LigationIsonitrileTetrazine~1 - 57

Data compiled from multiple sources. researchgate.netescholarship.orgnih.gov

The substitution pattern on the tetrazine ring critically influences both its reactivity and its stability. There is often a trade-off: highly reactive tetrazines bearing strong electron-withdrawing groups are prone to degradation in aqueous or nucleophilic environments, such as in the presence of thiols. rsc.orgnih.govacs.org

The methyl group on Methyltetrazine-PEG24-t-butyl ester represents an optimal balance between these two properties. adcreviews.com

Stability: The introduction of a methyl group significantly enhances the stability of the tetrazine ring under biological conditions compared to the unsubstituted parent tetrazine. rsc.org This increased stability is crucial for in vivo applications where the probe must circulate and remain intact long enough to reach its target.

Reactivity: While electron-donating groups can sometimes slow the reaction, the methyl group offers improved kinetics in IEDDA reactions compared to some other derivatives, providing a favorable combination of high stability and sustained reactivity. rsc.orgadcreviews.com This allows for efficient bioconjugation without the rapid degradation seen with more electron-deficient tetrazines. nih.gov

Influence of Aqueous Media on Reaction Efficiency and Biocompatibility

For a reagent to be effective in bioorthogonal applications, it must be soluble and stable in aqueous physiological environments. Methyltetrazine-PEG24-t-butyl ester is explicitly designed for this purpose. The long polyethylene (B3416737) glycol (PEG24) chain confers excellent water solubility and enhances the molecule's biocompatibility. broadpharm.combroadpharm.comadcreviews.com

The IEDDA reaction itself is highly biocompatible and maintains its efficiency in aqueous media. nih.gov Studies have shown that the reaction kinetics are not significantly affected by changes in pH within a physiologically relevant range (e.g., pH 5.0 to 7.4). nih.gov The enhanced stability of the methyltetrazine core, combined with the solubility provided by the PEG linker, makes Methyltetrazine-PEG24-t-butyl ester a robust tool for bioconjugation in complex biological fluids like serum, where less stable tetrazines would quickly degrade. rsc.orgnih.gov

Role of PEG Spacer Length on Reaction Parameters and Steric Hindrance

The polyethylene glycol (PEG) spacer is a critical component of Methyltetrazine-PEG24-t-butyl ester, profoundly influencing its behavior in bioorthogonal reactions. The PEG24 chain, consisting of 24 ethylene (B1197577) glycol units, imparts several key properties, most notably enhanced aqueous solubility and a significant impact on steric hindrance. nih.gov

The length of the PEG spacer can modulate the kinetics of the bioorthogonal reaction. While the intrinsic reactivity of the methyltetrazine core with a dienophile like trans-cyclooctene (TCO) is exceptionally high, the PEG chain can introduce steric hindrance that may affect the approach of the reactants. vu.nl In some cases, longer PEG chains can lead to a decrease in the observed second-order rate constants due to the increased hydrodynamic volume of the molecule, which can shield the reactive tetrazine moiety. vu.nl However, the flexible nature of the PEG chain can also position the reactive group away from a larger conjugated biomolecule, potentially mitigating steric clashes and facilitating the reaction. acs.org

The steric shielding effect of PEG is a well-documented phenomenon. rsc.org A longer PEG chain, such as the PEG24 in this compound, creates a larger three-dimensional space around the molecule it is attached to. This can be advantageous in preventing non-specific interactions with other biological macromolecules, thereby enhancing the specificity of the bioorthogonal reaction. rsc.org Conversely, this same steric bulk can influence the accessibility of the tetrazine for the iEDDA reaction. The optimal PEG length is often a balance between maintaining high reaction kinetics and achieving the desired level of steric protection and solubility. acs.org

Research on various PEGylated molecules has shown that the effect of PEG length on reaction kinetics is not always straightforward and can be system-dependent. For instance, studies on PEGylated gold nanoparticles have demonstrated that a higher molecular weight PEG can lead to a lower grafting density, which in turn can affect protein adsorption and circulation times. vu.nl While not a direct measure of reaction kinetics, this illustrates the complex interplay between PEG length, steric hindrance, and intermolecular interactions.

To illustrate the impact of substituents on tetrazine reactivity, the following table presents kinetic data for various tetrazine derivatives. While specific data for Methyltetrazine-PEG24-t-butyl ester is not available in the literature, the data below provides context on how modifications to the tetrazine core can influence reaction rates with trans-cyclooctene (TCO).

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-diphenyl-s-tetrazined-TCO520 nih.gov
3,6-di(2-pyridyl)-s-tetrazined-TCO366,000 nih.govrsc.org
Methyltetrazine (general)TCO~10³ - 10⁴ researchgate.net
H-Tetrazine (unsubstituted)TCO~10⁴ - 10⁵ nih.gov

This table is for illustrative purposes to show the range of reactivities and is based on data for different tetrazine compounds.

Chemo-selectivity and Bioorthogonality in Complex Biological Systems

A hallmark of the tetrazine-TCO ligation is its exceptional chemoselectivity and bioorthogonality. acs.org The methyltetrazine core of Methyltetrazine-PEG24-t-butyl ester is designed to react specifically and rapidly with a strained alkene partner, such as TCO, with minimal cross-reactivity towards the vast array of functional groups present in complex biological systems like cell lysates or even living organisms. nih.govnih.gov

The bioorthogonality of this reaction stems from the unique electronic properties of the tetrazine ring. The inverse-electron-demand nature of the Diels-Alder reaction means that the electron-poor tetrazine reacts preferentially with an electron-rich dienophile, a type of reactivity that is largely absent in biological systems. wikipedia.org This ensures that the tetrazine probe does not react with endogenous thiols, amines, carboxylic acids, or other nucleophiles that are abundant in the cellular milieu. acs.org

The PEG24 spacer further contributes to the bioorthogonality of the molecule. By increasing its hydrophilicity, the PEG chain helps to prevent non-specific hydrophobic interactions that could lead to off-target binding. rsc.org This is particularly important in in vivo applications, where non-specific interactions can lead to rapid clearance or unwanted background signals.

Numerous studies have demonstrated the successful application of tetrazine-based probes for in situ labeling and imaging in living cells and animals, highlighting the high degree of chemoselectivity of this reaction. nih.govacs.org For example, tetrazine-functionalized molecules have been used to label specific proteins, glycans, and other biomolecules that have been metabolically engineered to incorporate a TCO handle. The ability to perform these reactions in the complex environment of a living cell with high fidelity is a testament to the bioorthogonality of the tetrazine-TCO ligation. acs.org The methyl group on the tetrazine ring in Methyltetrazine-PEG24-t-butyl ester provides a good balance of stability and reactivity for such applications. nih.gov

Advanced Applications of Methyltetrazine Peg24 T Butyl Ester in Chemical Biology and Materials Science Research

Bioconjugation Strategies Utilizing Methyltetrazine-PEG Linkers

The methyltetrazine group of Methyltetrazine-PEG24-t-butyl ester participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. conju-probe.combroadpharm.com This reaction occurs rapidly under mild, physiological conditions with a trans-cyclooctene (B1233481) (TCO) partner, forming a stable covalent bond without the need for a copper catalyst. conju-probe.combroadpharm.com The PEG24 spacer, a chain of 24 polyethylene (B3416737) glycol units, enhances the water solubility and biocompatibility of the resulting conjugates, while also providing a flexible linker arm. conju-probe.combroadpharm.combroadpharm.com The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive handle for further modifications. broadpharm.combroadpharm.com

Site-Selective Labeling and Modification of Biomolecules (e.g., Proteins, Peptides, Oligonucleotides)

The high reactivity and specificity of the methyltetrazine-TCO ligation have made Methyltetrazine-PEG linkers invaluable for the site-selective labeling of biomolecules. medchemexpress.comamericanpharmaceuticalreview.com Researchers can introduce a TCO group into a specific site on a protein, peptide, or oligonucleotide through genetic encoding of unnatural amino acids or chemical modification of specific residues. americanpharmaceuticalreview.com Subsequent reaction with a Methyltetrazine-PEG linker allows for the precise attachment of various functional moieties, such as fluorescent dyes, affinity tags, or therapeutic agents.

This site-specific approach offers significant advantages over random labeling methods, which often result in heterogeneous products with compromised biological activity. nih.gov For instance, a study demonstrated the site-specific chemical conjugation of the human Fas ligand extracellular domain using a trans-cyclooctene-methyltetrazine reaction, highlighting the utility of this chemistry for modifying complex proteins. medchemexpress.com The hydrophilic PEG spacer helps to maintain the solubility and native conformation of the labeled biomolecule. broadpharm.com

Development of Advanced Probes for Molecular Imaging Research

The ability to attach imaging agents to biomolecules with high precision has led to the development of advanced probes for molecular imaging. nih.govnih.govresearchgate.net Methyltetrazine-PEG linkers facilitate the construction of these probes by enabling the conjugation of imaging moieties, such as positron-emitting radionuclides for positron emission tomography (PET) or fluorescent dyes for optical imaging, to targeting ligands like peptides or antibodies. nih.govnih.gov

The bioorthogonal nature of the methyltetrazine ligation allows for a two-step "pre-targeting" approach in live-cell and in-vivo imaging. conju-probe.com In this strategy, a TCO-modified targeting molecule is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing Methyltetrazine-PEG-linked imaging agent is introduced, which specifically reacts with the pre-localized TCO, enhancing the imaging signal at the target while minimizing background noise. conju-probe.com This method has been successfully applied in pretargeted live cell imaging and for developing probes for various imaging modalities. conju-probe.comresearchgate.net

Surface Modification for Biosensing Platforms and Biomedical Materials

Methyltetrazine-PEG linkers are instrumental in the surface modification of materials for biosensing and biomedical applications. sci-hub.semdpi.comresearchgate.netresearchgate.net The methyltetrazine group can be used to immobilize TCO-modified biomolecules, such as enzymes or antibodies, onto the surface of a biosensor. mdpi.comnih.gov This covalent attachment provides a stable and oriented immobilization of the biorecognition element, which is crucial for the sensitivity and performance of the biosensor. sci-hub.se The PEG spacer acts as a flexible tether, extending the biomolecule away from the surface to ensure its accessibility and biological activity. axispharm.com

Furthermore, the hydrophilic and bio-inert properties of the PEG chain help to reduce non-specific protein adsorption on the surface, a critical factor in minimizing background signals and improving the signal-to-noise ratio in biosensing assays. mdpi.comaxispharm.com This strategy has been employed to develop various biosensing platforms, including those based on electrochemical, optical, and mass-sensitive detection methods. researchgate.netnih.gov

Application in Targeted Protein Degradation Research (e.g., PROTAC Synthesis)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents designed to selectively degrade target proteins within cells. sigmaaldrich.com PROTACs are heterobifunctional molecules consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com Methyltetrazine-PEG24-t-butyl ester and related PEG-based linkers are valuable tools in the synthesis of PROTACs. sigmaaldrich.commedchemexpress.commedchemexpress.com

The modular nature of PROTACs allows for the systematic variation of the linker length and composition to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. sigmaaldrich.com The long PEG24 chain in Methyltetrazine-PEG24-t-butyl ester provides significant flexibility and can span the distance required to bring the target protein and the E3 ligase into proximity. The ability to deprotect the t-butyl ester to a carboxylic acid allows for the convenient attachment of either the target-binding ligand or the E3 ligase ligand. broadpharm.com

FeatureRole in PROTAC Synthesis
Methyltetrazine Enables click chemistry for modular construction.
PEG24 Spacer Provides optimal length and flexibility for ternary complex formation.
t-Butyl Ester A protected carboxylic acid for versatile conjugation strategies.

Conjugation in Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. medchemexpress.comnih.govnih.govbiochempeg.com The linker that connects the antibody to the drug payload is a critical component that influences the stability, efficacy, and toxicity of the ADC. biochempeg.comnih.govnih.gov Methyltetrazine-PEG linkers are increasingly being explored in ADC research due to their favorable properties. americanpharmaceuticalreview.commedchemexpress.comcreative-biolabs.com

The bioorthogonal reactivity of the methyltetrazine group allows for site-specific conjugation of the drug-linker complex to the antibody, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). americanpharmaceuticalreview.com This is a significant improvement over traditional conjugation methods that often yield heterogeneous mixtures. The hydrophilic PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, improving the pharmacokinetic properties and tolerability of the ADC. americanpharmaceuticalreview.comnih.gov

Linker Design for Multi-Payload Antibody Conjugates

There is growing interest in developing ADCs with multiple payloads to enhance therapeutic efficacy or to deliver synergistic drug combinations. Methyltetrazine-PEG linkers, with their versatile chemistry, are well-suited for the construction of such multi-payload conjugates. researchgate.net For example, branched PEG linkers can be synthesized where each arm is functionalized with a methyltetrazine group, allowing for the attachment of multiple drug molecules. nih.gov

Alternatively, a combination of different bioorthogonal chemistries can be used to attach different payloads to the same antibody. For instance, a methyltetrazine-TCO reaction could be used to attach one type of drug, while another orthogonal reaction is used to attach a second payload. The ability to precisely control the location and number of drug molecules on the antibody is a key advantage offered by these advanced linker technologies. researchgate.net

Linker ComponentFunction in ADCsResearch Finding
Methyltetrazine Site-specific conjugation to antibody. americanpharmaceuticalreview.comEnables creation of homogeneous ADCs with defined DAR. americanpharmaceuticalreview.com
PEG Spacer Increases solubility, reduces aggregation, and improves pharmacokinetics. americanpharmaceuticalreview.comnih.govBranched PEG linkers can support higher drug loading while maintaining favorable properties. americanpharmaceuticalreview.com
Cleavable/Non-cleavable moiety Controls payload release at the target site. medchemexpress.comnih.govLinker architecture can be designed to control the rate of payload release. americanpharmaceuticalreview.com

Integration into Polymeric Materials and Hydrogels for Research Applications

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO) or norbornene, is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in aqueous environments. nih.govnih.gov Methyltetrazine-PEG24-t-butyl ester is ideally suited to leverage this chemistry for the creation and modification of polymeric materials, particularly hydrogels.

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM), making them excellent scaffolds for tissue engineering and 3D cell culture. The incorporation of bioorthogonal functionalities allows for the formation of these gels under cytocompatible conditions, a process known as bioorthogonal cross-linking. In a typical approach, a polymer backbone, such as gelatin, hyaluronic acid, or a synthetic polymer like PEG, is functionalized with a strained alkene like norbornene. acs.org The addition of a crosslinker bearing two or more tetrazine groups, such as a multi-arm PEG-tetrazine, then rapidly forms a covalently cross-linked hydrogel.

The methyltetrazine group of Methyltetrazine-PEG24-t-butyl ester plays a crucial role in tuning the properties of these hydrogels. Research has shown that hydrogels cross-linked with methyltetrazine-functionalized PEGs (PEGmTz) exhibit significantly different properties compared to those cross-linked with unsubstituted tetrazine-functionalized PEGs (PEGTz). purdue.edu Specifically, the presence of the methyl group on the tetrazine ring leads to slower hydrolytic degradation of the resulting hydrogel. nih.govpurdue.edu This allows for precise control over the persistence of the hydrogel scaffold, a critical factor in tissue engineering applications where the degradation rate of the scaffold should ideally match the rate of new tissue formation.

Furthermore, the reaction between tetrazines and norbornene can induce secondary interactions between the cycloaddition products, leading to a significant increase in the storage modulus (stiffness) of the hydrogel without altering the gel fraction. researchgate.net This phenomenon provides an additional layer of control over the mechanical properties of the hydrogel, which is known to influence cell behavior, including differentiation and proliferation.

The long PEG24 linker of Methyltetrazine-PEG24-t-butyl ester enhances the water solubility of the molecule and provides spatial separation between the reactive tetrazine and the terminal ester group. broadpharm.com After deprotection of the t-butyl ester to reveal a carboxylic acid, this functional group can be used for further modification, for instance, by conjugating bioactive peptides or growth factors to the hydrogel matrix. This allows for the creation of "smart" hydrogels that can present specific biological signals to encapsulated cells.

Interactive Data Table: Impact of Methyltetrazine on Hydrogel Properties

Property Effect of Methyltetrazine Incorporation Research Finding Reference
Degradation Rate Slower hydrolytic degradation compared to unsubstituted tetrazine. nih.govpurdue.edu
Mechanical Strength Increased storage modulus due to secondary interactions of the cycloaddition product. researchgate.net
Bio-functionality The terminal ester allows for post-fabrication modification with bioactive molecules. broadpharm.combroadpharm.com

Methodologies for Proteomics and Protein Analysis

The exquisite specificity and rapid kinetics of the iEDDA reaction have made tetrazine-based reagents invaluable tools in the field of proteomics. researchgate.net Methyltetrazine-PEG24-t-butyl ester can be employed in a variety of strategies to label, identify, and quantify proteins within complex biological samples.

One prominent application is in activity-based protein profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. These probes are typically designed with a "tag" that can be used for subsequent detection and enrichment. By incorporating a strained alkene like TCO into an ABPP probe, researchers can then use a tetrazine-containing reagent, such as a fluorescently-labeled Methyltetrazine-PEG derivative, for highly efficient and specific labeling of the target enzymes. nih.gov This two-step labeling approach separates the probe-binding event from the installation of the reporter tag, allowing for greater flexibility and reduced steric hindrance. The high reactivity of the methyltetrazine ensures that labeling can be achieved at low concentrations, minimizing potential off-target effects. nih.gov

Another powerful methodology is the use of genetic code expansion to incorporate unnatural amino acids (UCAAs) containing a TCO group into a specific site within a protein of interest. biorxiv.org This enables the precise, site-specific labeling of the protein with a tetrazine-functionalized molecule. Methyltetrazine-PEG24-t-butyl ester, after conversion to a fluorescent or biotinylated derivative, can be used to attach a wide range of functional moieties to the protein. This approach has been used for applications ranging from in-cell imaging to the construction of antibody-drug conjugates (ADCs). medchemexpress.com The PEG linker in this context serves to improve the solubility of the conjugate and can influence its pharmacokinetic properties.

The general workflow for protein analysis using Methyltetrazine-PEG24-t-butyl ester involves the following steps:

Introduction of a TCO-containing moiety into the protein(s) of interest, either through an ABPP probe or a genetically encoded UCAA.

Lysis of the cells or tissue to create a proteome lysate.

Reaction of the lysate with a derivative of Methyltetrazine-PEG24-t-butyl ester (e.g., fluorescent or biotinylated). The t-butyl ester may be deprotected to a carboxylic acid to enable conjugation to the desired reporter tag.

The rapid and specific iEDDA reaction results in the covalent labeling of the TCO-modified proteins.

The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., with streptavidin beads if a biotin (B1667282) tag is used) for subsequent identification and quantification by mass spectrometry.

Interactive Data Table: Research Applications in Proteomics

Methodology Application Role of Methyltetrazine-PEG24-t-butyl ester Research Finding Reference
Activity-Based Protein Profiling (ABPP) Labeling and identification of active enzymes. As a reporter molecule that reacts specifically with a TCO-functionalized ABPP probe. nih.gov
Genetic Code Expansion Site-specific labeling of proteins with unnatural amino acids. Reacts with a genetically incorporated TCO-UCAA for precise protein modification. biorxiv.org
In-vivo Imaging Tracking biomolecules in living systems. The tetrazine moiety can be used for pre-targeted imaging strategies. frontiersin.org

Analytical Characterization Techniques for Methyltetrazine Peg24 T Butyl Ester and Its Bioconjugates

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of Methyltetrazine-PEG24-t-butyl ester and verifying its successful conjugation to biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of the synthesized linker. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For Methyltetrazine-PEG24-t-butyl ester, characteristic signals are expected for the methyl group on the tetrazine ring, the repeating ethylene (B1197577) glycol units of the PEG24 spacer, and the tert-butyl ester protecting group. Specifically, 1H NMR would show signals for the methyl protons and the protons of the PEG chain, while the tert-butyl group would present a distinct singlet. In 13C NMR, characteristic downfield shifts are observed for the carbon atoms within the tetrazine ring, typically in the range of 160-175 ppm. nih.gov The large number of repeating ether units in the PEG24 chain would result in a prominent peak around 70 ppm. While specific spectral data for this exact compound is proprietary to manufacturers, the expected chemical shifts can be predicted based on the analysis of similar structures. broadpharm.combroadpharm.com

Mass Spectrometry (MS) is employed to confirm the molecular weight of Methyltetrazine-PEG24-t-butyl ester and its bioconjugates. rsc.org Electrospray ionization (ESI) is a common technique for analyzing the parent molecule. nih.gov For larger bioconjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful. rsc.orgrsc.org It allows for the determination of the molecular weight of the entire conjugate, thereby confirming the successful attachment of the Methyltetrazine-PEG linker to the biomolecule. rsc.org High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, offering an additional layer of structural confirmation. rsc.orgnih.gov

Table 1: Key Spectroscopic Data for Methyltetrazine-PEG Linkers and Bioconjugates

Technique Analyte Information Obtained Typical Observations
1H NMR Methyltetrazine-PEG24-t-butyl ester Presence of key functional groups Signals for methyltetrazine, PEG chain, and t-butyl ester protons.
13C NMR Methyltetrazine-PEG24-t-butyl ester Carbon skeleton confirmation Characteristic downfield shifts for tetrazine carbons (~160-175 ppm) and a strong signal for PEG carbons (~70 ppm). nih.gov
ESI-MS Methyltetrazine-PEG24-t-butyl ester Molecular weight confirmation Detection of the [M+H]+ or other adduct ions corresponding to the expected molecular weight (1373.6 g/mol). broadpharm.com
MALDI-TOF-MS Bioconjugate (e.g., Protein-PEG-Tetrazine) Confirmation of successful conjugation and molecular weight of the conjugate. A significant mass shift corresponding to the addition of the Methyltetrazine-PEG linker to the biomolecule. rsc.orgrsc.org
HRMS Parent linker and bioconjugates Exact mass and elemental composition. Provides high accuracy mass data to confirm the chemical formula. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of Methyltetrazine-PEG24-t-butyl ester and for monitoring the progress of bioconjugation reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purification and analysis. Reversed-phase HPLC (RP-HPLC) is commonly used, where the nonpolar stationary phase separates molecules based on their hydrophobicity. For Methyltetrazine-PEG24-t-butyl ester, HPLC can be used to determine its purity, which is typically greater than 95%. conju-probe.comconju-probe.com During a bioconjugation reaction, HPLC is invaluable for monitoring the consumption of the starting materials (e.g., the biomolecule and the tetrazine linker) and the formation of the desired conjugate. rsc.org The progress of the reaction can be followed by observing the appearance of a new peak with a different retention time, corresponding to the bioconjugate. rsc.orgnih.gov The use of a diode-array detector (DAD) allows for the simultaneous monitoring of different wavelengths, which can be useful for identifying the characteristic absorbance of the tetrazine moiety. rsc.org

Thin Layer Chromatography (TLC) offers a rapid and simple method for a qualitative assessment of reaction progress and purity. youtube.comkhanacademy.org A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. nih.govfao.org The different components of the mixture will travel up the plate at different rates depending on their polarity. The tetrazine-containing compounds are often colored (pink or red), allowing for easy visualization. rsc.org For non-colored compounds, visualization can be achieved using UV light, as the tetrazine ring is UV-active. youtube.com By comparing the spots of the reaction mixture to those of the starting materials, one can quickly determine if the reaction is proceeding.

Table 2: Chromatographic Methods for Analysis

Technique Purpose Stationary Phase Mobile Phase Example Detection
RP-HPLC Purity assessment, reaction monitoring, purification. C18 Water/Acetonitrile gradient with 0.1% TFA UV-Vis (DAD), MS
TLC Qualitative reaction monitoring, purity check. Silica gel (SiO2) Ethyl acetate (B1210297)/Hexane mixture Visual (for colored compounds), UV light

Spectrophotometric and Fluorometric Methods for Quantifying Conjugation Efficiency and Probe Performance

Spectrophotometric and fluorometric techniques are crucial for quantifying the efficiency of the bioconjugation reaction and assessing the performance of the resulting probes.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) forms the basis of the bioorthogonal conjugation. broadpharm.com This reaction can be conveniently monitored using UV-Vis spectrophotometry . Tetrazines have a characteristic absorbance in the visible region, typically around 520-540 nm, which is responsible for their pinkish color. nih.govmdpi.com Upon reaction with a TCO, this absorbance disappears as the tetrazine is consumed. broadpharm.com By monitoring the decrease in absorbance at this wavelength, the progress and efficiency of the conjugation can be quantified in real-time. nih.gov This method is often employed in stopped-flow spectrophotometry to determine the reaction kinetics. nih.gov

In cases where the biomolecule is conjugated to a fluorescent probe via the Methyltetrazine-PEG24-t-butyl ester linker, fluorometric methods are used to assess the performance of the final bioconjugate. For instance, if the reaction partner of the tetrazine is a TCO-functionalized fluorophore, the success of the conjugation can be confirmed by detecting the fluorescence signal associated with the biomolecule. Furthermore, techniques like Fluorescence Correlation Spectroscopy (FCS) can be utilized to study the diffusion and concentration of the fluorescently labeled bioconjugates, providing insights into their behavior in biological systems. rsc.org Another approach involves using a fluorescently-labeled tetrazine to react with a TCO-modified biomolecule, where the degree of labeling can be quantified by fluorescence. nih.gov

Table 3: Spectrophotometric and Fluorometric Quantification

Method Principle Wavelength (Typical) Application
UV-Vis Spectrophotometry Disappearance of tetrazine absorbance upon reaction with TCO. 520-540 nm Quantifying conjugation efficiency, determining reaction kinetics. nih.govmdpi.com
Fluorometry Detection of a fluorescent signal from a labeled bioconjugate. Excitation/Emission maxima of the specific fluorophore. Confirming successful conjugation to a fluorescent probe, assessing probe performance.
Fluorescence Correlation Spectroscopy (FCS) Analysis of fluorescence fluctuations to determine concentration and diffusion of labeled molecules. Dependent on the fluorophore. Characterizing the behavior of fluorescently labeled bioconjugates. rsc.org

Future Research Directions and Emerging Paradigms for Methyltetrazine Peg24 T Butyl Ester

Optimization of Reaction Conditions for Enhanced Efficiency and Specificity in Diverse Research Environments

The efficiency of the tetrazine ligation is highly dependent on the reaction environment. For reagents like Methyltetrazine-PEG24-t-butyl ester, the long PEG24 chain imparts excellent water solubility, making it suitable for biological applications. broadpharm.combroadpharm.com However, further optimization of reaction conditions is a key area of ongoing research to maximize performance in complex settings such as live cells or in vivo models. nih.gov

Key parameters for optimization include:

Solvent/Aqueous Buffer: While the iEDDA reaction can proceed in aqueous media, the presence of organic co-solvents can influence reaction rates. The choice of buffer and pH can also impact the stability of both the tetrazine and the dienophile.

Concentration: The fast kinetics of tetrazine ligations allow for the use of low micromolar concentrations, which is crucial for minimizing potential off-target effects in cellular environments. acs.org

Temperature: Reactions are typically performed at physiological temperature (37 °C) for live-cell applications or at room temperature for in vitro conjugations. acs.org

Additives: The inclusion of certain salts or other molecules can modulate reaction efficiency, although the bioorthogonal nature of the reaction generally precludes the need for catalysts. acs.orgsigmaaldrich.com

Research efforts are focused on systematically studying these parameters to create robust protocols for various applications, from protein labeling in cell lysate to pretargeted imaging in vivo. researchgate.netnih.gov A critical balance must be struck between reactivity and stability; highly reactive tetrazines can sometimes exhibit lower stability under physiological conditions. researchgate.net The methyltetrazine group in Methyltetrazine-PEG24-t-butyl ester offers a good balance of high reactivity towards trans-cyclooctene (B1233481) (TCO) and sufficient stability for most biological experiments. nih.govbroadpharm.com

Table 1: Factors Influencing Tetrazine Ligation Efficiency

ParameterEffect on ReactionOptimization Goal for Research EnvironmentsReference
Solvent Reaction rates can vary between aqueous buffers and organic co-solvents. Polarity and hydrogen bonding capacity of the solvent can play a role.Maximize reaction rate and yield in physiologically relevant media (e.g., cell culture media, PBS) while ensuring reactant stability. acs.orgacs.org
pH Extremes in pH can lead to degradation of the tetrazine or dienophile. The t-butyl ester group on the title compound is sensitive to acidic conditions.Identify a pH range (typically neutral) that maintains the structural integrity of all components for the duration of the experiment. broadpharm.combroadpharm.com
Substituents Electron-withdrawing groups on the tetrazine ring increase the reaction rate by lowering the LUMO energy but can decrease stability.The methyl group provides a good compromise, offering high reactivity without the instability of more strongly electron-withdrawing groups. mdpi.comnih.gov
Dienophile Strain Higher ring strain in the dienophile (e.g., trans-cyclooctene vs. norbornene) dramatically increases reaction rates.Select the fastest, most stable, and smallest possible dienophile suitable for the specific biological question. nih.govnih.gov

Exploration of Novel Dienophile Partners and Reaction Systems for Tetrazine Ligation

The choice of dienophile is a critical determinant of the success of a tetrazine ligation. While trans-cyclooctene (TCO) is the most common and highly reactive partner for tetrazines like Methyltetrazine-PEG24-t-butyl ester, the search for new dienophiles continues, driven by the need for alternative reactivity, smaller tags, and different physicochemical properties. nih.govnih.gov

Novel dienophile classes under investigation include:

Cyclopropenes: These are among the smallest dienophiles, minimizing potential steric hindrance when incorporated into biomolecules. Their stability and reactivity in biological systems have been demonstrated. nih.govacs.org

Norbornenes: These are readily available and have been used successfully in tetrazine ligations, although their reaction rates are generally slower than with TCO. nih.govacs.org

Acylazetines: This class of small, achiral tags has been developed as a new type of dienophile for tetrazine-mediated bioconjugation, showing utility in applications like activity-based protein profiling. acs.org

Vinyl Ethers: These have been explored for their ability to act as "caged" fluorophores, where the tetrazine ligation triggers an elimination cascade that results in fluorescence activation. nih.govacs.org

Furthermore, researchers are exploring "tetrazine-mediated transfer" reactions. In these systems, the initial adduct formed between the tetrazine and a specialized dienophile (like a 7-azabenzonorbornadiene derivative) undergoes a subsequent retro-Diels-Alder reaction, resulting in the transfer of a payload and regeneration of a product, which can enable catalytic turnover in templated reactions. acs.org

Table 2: Comparison of Dienophiles for Tetrazine Ligation

Dienophile ClassKey FeaturesTypical 2nd Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹)Primary Application FocusReference
trans-Cyclooctenes (TCO) Extremely high reactivity due to ring strain; most common partner.10³ - 10⁶Fast in vivo labeling, pretargeted imaging. acs.orgbiorxiv.org
Cyclopropenes Very small size, minimizing steric perturbation to biomolecules.~10¹ - 10²Metabolic labeling, tagging of small molecules. nih.govacs.org
Norbornenes Commercially available; stable; moderate reactivity.~1 - 10²Cell labeling, surface modification. nih.govacs.org
Acylazetines Small, achiral tag with good reactivity.Comparable to norbornenesActivity-based protein profiling. acs.org
7-Azabenzonorbornadienes Enables tetrazine-mediated transfer reactions.VariableNucleic acid-templated detection with signal amplification. acs.org

Development of Advanced Multi-Functional Bioconjugates with Orthogonal Reactivities

Methyltetrazine-PEG24-t-butyl ester is inherently a bi-functional molecule. The methyltetrazine moiety provides a handle for bioorthogonal iEDDA ligation, while the t-butyl ester serves as a protected carboxylic acid. broadpharm.com This protecting group can be removed under acidic conditions to reveal a carboxyl group, which can then be used for standard conjugations, such as forming an amide bond with a primary amine (e.g., on a lysine (B10760008) residue of a protein) using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

This dual functionality is the basis for creating advanced, multi-functional bioconjugates. Future research is focused on leveraging this and other orthogonal reaction pairs to build increasingly complex molecular constructs. For example, a researcher could:

Conjugate a biomolecule to the deprotected carboxylic acid of Methyltetrazine-PEG24-COOH.

Use the now-attached methyltetrazine to click onto a TCO-modified imaging agent or drug.

This strategy allows for the modular assembly of complex probes. The concept of orthogonality extends to combining tetrazine ligation with other bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). A single biomolecule could be tagged with both a TCO (for reaction with a tetrazine) and an azide (B81097) (for reaction with a cyclooctyne (B158145) like DBCO), enabling dual labeling with two different reporter molecules. nih.govacs.org

Integration into Stimuli-Responsive Systems for Controlled Release and Activation in Research Applications

A major frontier in chemical biology is the development of systems where a biological or external stimulus triggers a specific chemical event, such as drug release or probe activation. bit.edu.cnnih.gov Methyltetrazine-PEG24-t-butyl ester is well-suited for integration into such systems.

pH-Responsive Systems: The t-butyl ester protecting group is stable at neutral pH but can be cleaved under moderately acidic conditions. broadpharm.combroadpharm.com This could be exploited for targeted delivery. A conjugate could remain intact in the bloodstream (pH ~7.4) but release a payload or become activated in the acidic microenvironment of a tumor or within cellular compartments like endosomes (pH 5-6).

Click-to-Release Systems: The tetrazine ligation itself can be engineered to trigger the release of a molecule. In these "click-to-release" strategies, a dienophile is attached to a cargo molecule (e.g., a drug or a fluorophore) via a self-immolative linker. The reaction with a tetrazine initiates a cycloaddition followed by an electronic cascade that cleaves the linker and liberates the cargo. nih.gov This allows for the spatiotemporally controlled activation of bioactive molecules at a specific site of interest. nih.gov

Redox-Controlled Ligation: Researchers have demonstrated that the reactivity of tetrazines can be controlled electrochemically. By attaching tetrazines to an electrode, the ligation can be switched "on" or "off" by changing the redox state of the reactants, allowing for site-selective surface modification. nih.gov

These emerging paradigms move beyond simple labeling to using Methyltetrazine-PEG24-t-butyl ester and related compounds as active components in dynamic systems for controlled release and targeted activation in research settings. nih.govresearchgate.net

Computational and Theoretical Studies on Reaction Mechanisms and Design Principles

The design of new and improved tetrazine reagents is increasingly guided by computational and theoretical chemistry. rsc.orgrsc.org Density Functional Theory (DFT) and other modeling techniques provide deep insights into the iEDDA reaction mechanism, allowing researchers to predict the reactivity and stability of novel tetrazine and dienophile structures before undertaking laborious synthesis. acs.orgnih.gov

Key insights from computational studies include:

Frontier Molecular Orbital (FMO) Analysis: The speed of the iEDDA reaction is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. mdpi.comrsc.org Computational models can accurately calculate these energies. Introducing electron-withdrawing groups on the tetrazine lowers its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction, a principle that has been validated experimentally. nih.govrsc.org

Distortion/Interaction Model: This model helps to deconstruct the activation energy barrier of the reaction into two components: the energy required to distort the reactants into their transition-state geometries and the stabilizing interaction energy between them in the transition state. This allows for a more nuanced understanding of how structural changes affect reactivity. rsc.org

Solvent Effects: Theoretical models can explore the role of solvent molecules, such as the effect of hydrogen bonding from water or other protic solvents, on the reaction pathway and energetics. acs.orgnih.gov Recent studies have shown that specific solvents like hexafluoroisopropanol (HFIP) can dramatically alter the reaction pathway, leading to unprecedented cycloadditions. acs.orgnih.gov

Screening of Virtual Libraries: Computational tools now enable the high-throughput screening of large virtual libraries of tetrazine derivatives to identify candidates with optimal reactivity and stability profiles for specific applications, significantly accelerating the discovery process. chemrxiv.org

These theoretical approaches provide fundamental design principles that guide the synthesis of next-generation reagents based on the Methyltetrazine-PEG24-t-butyl ester scaffold, aiming for even faster kinetics, enhanced stability, and novel functionalities. rsc.orgmdpi.com

Q & A

Basic Research Questions

1.1. What are the key synthetic routes for Methyltetrazine-PEG24-t-butyl ester, and how do reaction conditions influence yield?

Methyltetrazine-PEG24-t-butyl ester is synthesized via multi-step reactions, typically involving conjugation of methyltetrazine to PEG spacers followed by t-butyl ester protection. Critical steps include:

  • Tetrazine activation : Use of NHS esters or maleimide groups for efficient coupling .
  • PEGylation : Optimization of PEG chain length (e.g., PEG24) to balance solubility and steric effects .
  • Protection/deprotection : t-butyl esters are introduced to protect reactive groups during synthesis, requiring acidic conditions (e.g., TFA) for cleavage .
    Methodological guidance: Monitor reaction progress via HPLC or LC-MS to track intermediates. Adjust molar ratios (e.g., 1.2:1 for tetrazine:PEG) to minimize side products .

1.2. How is Methyltetrazine-PEG24-t-butyl ester characterized, and what analytical techniques are critical for quality control?

Key characterization methods include:

  • NMR spectroscopy : Confirm PEG chain integrity (δ 3.6 ppm for PEG protons) and methyltetrazine aromatic signals (δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight (expected ~1,500–2,000 Da for PEG24 derivatives) and purity .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
    Methodological tip: Use MALDI-TOF MS for PEGylated compounds to avoid fragmentation artifacts .

1.3. What role does the PEG24 spacer play in the compound’s solubility and bioactivity?

The PEG24 spacer enhances water solubility by introducing 24 ethylene oxide units, reducing aggregation in aqueous buffers. It also:

  • Mitigates steric hindrance : Facilitates conjugation to biomolecules (e.g., antibodies) by distancing the reactive methyltetrazine group .
  • Improves pharmacokinetics : In vivo studies show PEGylation extends circulation half-life by reducing renal clearance .
    Experimental consideration: Test solubility in PBS (pH 7.4) and DMSO for biological assays; optimize concentrations to avoid micelle formation .

Advanced Research Questions

2.1. How can researchers optimize the stability of Methyltetrazine-PEG24-t-butyl ester under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent degradation : Use buffers (pH 4–9) to assess hydrolysis of the t-butyl ester. Stability is highest at pH 7–8, with rapid cleavage below pH 3 .
  • Thermal stability : Perform accelerated aging at 4°C, 25°C, and 37°C; monitor via HPLC. PEG24 derivatives degrade faster above 25°C due to ester bond lability .
    Methodological approach: Employ Arrhenius kinetics to predict shelf life. Lyophilization in argon atmosphere improves long-term storage .

2.2. What experimental design strategies are recommended for studying in vivo biodistribution of this compound?

Use orthogonal approaches:

  • Fluorescent tagging : Conjugate near-infrared dyes (e.g., Cy7) for real-time tracking in murine models .
  • Radiolabeling : Incorporate ^89Zr or ^64Cu for quantitative PET imaging, ensuring chelator compatibility with PEG24 .
  • Biodistribution analysis : Sacrifice animals at timepoints (e.g., 1h, 24h, 72h) and quantify organ uptake via gamma counting or fluorescence .
    Key consideration: Include controls with non-PEGylated tetrazines to isolate PEG-specific effects .

2.3. How do competing side reactions (e.g., hydrolysis or oxidation) impact conjugation efficiency, and how can they be minimized?

Common side reactions:

  • Tetrazine dimerization : Occurs under prolonged light exposure; minimize by working in amber vials and under inert gas .
  • PEG oxidation : Add antioxidants (e.g., BHT) to buffers and store at −20°C .
    Mitigation strategy: Use excess methyltetrazine (2–3× molar ratio) in conjugation reactions to compensate for losses. Monitor reaction progress with UV-Vis (λ = 520 nm for tetrazine decay) .

2.4. What statistical methods are suitable for analyzing the impact of reaction parameters on synthesis yield?

Adopt the Taguchi method to optimize parameters with minimal experiments:

  • Orthogonal arrays : Test factors like catalyst concentration (0.5–2.0 wt%), temperature (25–60°C), and reaction time (2–24h) .
  • ANOVA : Identify significant variables (e.g., catalyst concentration contributes >70% variance in yield) .
    Example workflow: Conduct 9 experiments (L9 array) to derive optimal conditions, then validate with triplicate runs .

Method Validation & Reproducibility

3.1. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines:

  • Linearity : Test 5–100 µg/mL ranges; R² > 0.99 for HPLC calibration .
  • Recovery studies : Spike serum or tissue homogenates with known concentrations; recovery should be 85–115% .
  • Inter-day precision : Analyze triplicates over 3 days; %RSD < 5% .
    Critical step: Use internal standards (e.g., deuterated analogs) for MS-based quantification to correct for matrix effects .

3.2. What are the critical parameters for ensuring reproducibility in click chemistry applications?

Key parameters:

  • Stoichiometry : Maintain 1:1.2 molar ratio of methyltetrazine to dienophile (e.g., TCO) for >90% conjugation efficiency .
  • Reaction time : Optimize between 30 min–2h at 25°C; prolonged incubation increases hydrolysis risk .
  • Buffer selection : Use PBS with 1 mM EDTA to chelate metal ions that catalyze side reactions .
    Pro tip: Pre-purify reactants via size-exclusion chromatography to remove contaminants affecting kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.